

Tetrabromoethylene: A Technical Overview of its Chemical Structure and Bonding

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Compound of Interest

Compound Name: Tetrabromoethylene

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Introduction

Tetrabromoethylene (C_2Br_4), also known as perbromoethene, is a halogenated organic compound with a structure analogous to ethylene, where all four hydrogen atoms are substituted with bromine.^[1] Under standard conditions, it exists as colorless crystals.^[1] This technical guide provides an in-depth analysis of the chemical structure and bonding of **tetrabromoethylene**, alongside relevant experimental data and methodologies. While specific experimental data on the intramolecular bond lengths and angles of isolated **tetrabromoethylene** are not readily available in the surveyed literature, this guide will draw upon established chemical principles and data from analogous compounds to provide a comprehensive overview.

Chemical Structure and Bonding

The chemical structure of **tetrabromoethylene** is characterized by a carbon-carbon double bond ($C=C$) with two bromine atoms attached to each carbon atom ($Br_2C=CB_r_2$).^[1]

Molecular Geometry:

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry around each carbon atom is trigonal planar. The molecule as a whole is expected to be planar, with the two CB_r_2 groups lying in the same plane.

Bonding:

- **Carbon-Carbon Double Bond:** The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The sigma bond is formed by the head-on overlap of sp^2 hybrid orbitals from each carbon atom. The pi bond is formed by the sideways overlap of the unhybridized p orbitals on each carbon atom. This double bond restricts rotation around the C-C axis, contributing to the planarity of the molecule.
- **Carbon-Bromine Bonds:** The four carbon-bromine (C-Br) bonds are sigma bonds formed from the overlap of sp^2 hybrid orbitals of the carbon atoms and the p orbitals of the bromine atoms. The high electronegativity of bromine polarizes the C-Br bonds, with the bromine atoms carrying a partial negative charge and the carbon atoms a partial positive charge.

Physicochemical Data

The following table summarizes the key physicochemical properties of **tetrabromoethylene**.

Property	Value	Reference
Chemical Formula	C ₂ Br ₄	[1]
Molar Mass	343.638 g·mol ⁻¹	[1]
Appearance	Colorless crystals	[1]
Melting Point	50 °C (122 °F; 323 K)	[1]
Boiling Point	226 °C (439 °F; 499 K)	[1]
Magnetic Susceptibility (χ)	-114.8·10 ⁻⁶ cm ³ ·mol ⁻¹	[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **tetrabromoethylene** are not extensively detailed in the readily available literature. However, several established methods are described.

Synthesis from Acetylene and Bromine:

One common method involves the multi-step reaction of acetylene with bromine.^[1] A general procedure for a related compound, 1,1,2,2-tetrabromoethane, involves the direct addition of acetylene to bromine, often in a controlled manner to manage the exothermic reaction. The resulting tetrabromoethane can then be dehydrobrominated to yield **tetrabromoethylene**. A detailed protocol for the direct synthesis of **tetrabromoethylene** would require careful control of stoichiometry and reaction conditions to favor the desired product and avoid the formation of saturated byproducts.

Dehydrobromination of Pentabromoethane:

Another reported method is the dehydrobromination of pentabromoethane.^[1] This elimination reaction typically involves treating pentabromoethane with a base to remove a molecule of hydrogen bromide (HBr), resulting in the formation of the C=C double bond of **tetrabromoethylene**.

Other Methods:

Other reported synthetic routes include the bromination of dibromoethylene in chloroform and the reaction of mercuric acetylide with bromine.^[1]

Visualizations

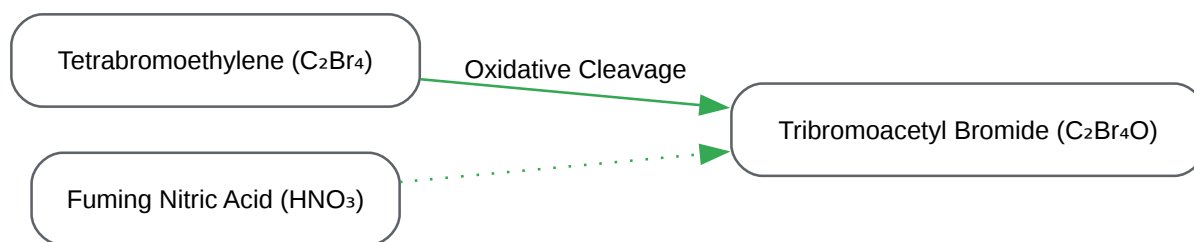
Chemical Structure of Tetrabromoethylene

The following diagram illustrates the planar structure of the **tetrabromoethylene** molecule, with the expected trigonal planar geometry around each carbon atom.

Caption: Chemical structure of **tetrabromoethylene**.

Reaction of Tetrabromoethylene with Fuming Nitric Acid

Tetrabromoethylene reacts with fuming nitric acid to yield tribromoacetyl bromide.^[1] This reaction represents an oxidative cleavage of the carbon-carbon double bond.

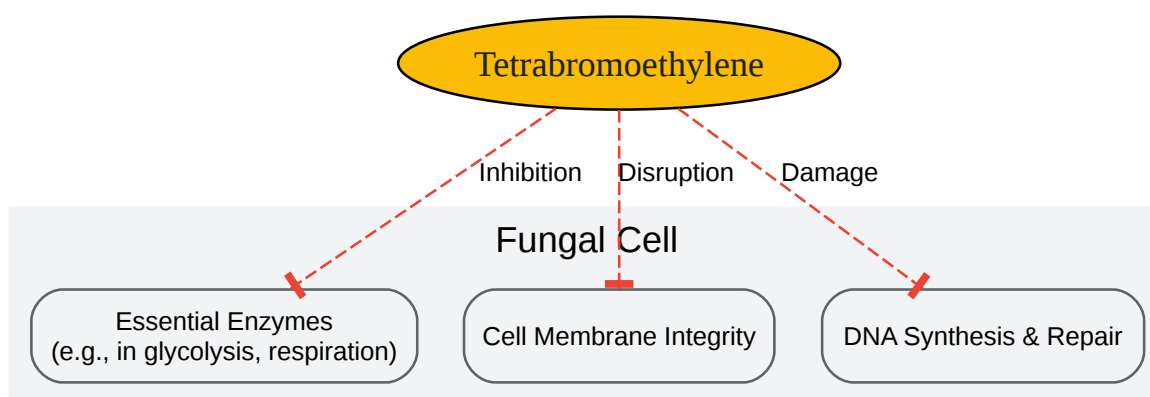


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Caption: Reaction of **tetrabromoethylene**.

Potential Fungicidal Mechanism of Action

Tetrabromoethylene is reported to have potential as a fungicide.[1] While the specific mechanism of action for **tetrabromoethylene** is not well-documented, many halogenated fungicides act as multi-site inhibitors, disrupting various cellular processes in fungi. A generalized pathway is illustrated below.



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Caption: Generalized fungicidal mechanisms.

Conclusion

Tetrabromoethylene is a fully brominated alkene with a planar molecular structure. Its chemistry is dominated by the reactive carbon-carbon double bond and the polarized carbon-bromine bonds. While detailed experimental data on its intramolecular geometry is scarce in the public domain, its synthesis and some of its chemical reactions are known. Its potential as a

fungicide suggests avenues for further research, particularly in elucidating its specific mechanism of action, which could be valuable for the development of new agrochemicals or therapeutic agents. Further crystallographic or gas-phase diffraction studies would be invaluable in providing a more precise understanding of its molecular structure.

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References

- 1. Tetrabromoethylene - Wikipedia [en.wikipedia.org]
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